C6 NBD Phytoceramide

Ceramidase Activity Sphingolipid Metabolism Enzyme Assay Development

Select C6 NBD Phytoceramide for unambiguous sphingolipid metabolism studies. Its phytoceramide backbone (C4-hydroxyl) confers distinct substrate specificity for glucosylceramide synthase (GCS) and exhibits 45-fold slower hydrolysis by neutral ceramidases compared to standard NBD-ceramide. This ensures stable fluorescence signals during extended live-cell Golgi tracking and enzyme assays, making it the superior probe for visualizing NBD-glucosylceramide trafficking without confounding probe degradation.

Molecular Formula C30H51N5O7
Molecular Weight 593.8 g/mol
Cat. No. B15142207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 NBD Phytoceramide
Molecular FormulaC30H51N5O7
Molecular Weight593.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O
InChIInChI=1S/C30H51N5O7/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-27(37)30(39)25(22-36)32-28(38)18-15-13-16-19-31-23-20-24-29(34-42-33-24)26(21-23)35(40)41/h20-21,25,27,30-31,36-37,39H,2-19,22H2,1H3,(H,32,38)/t25-,27-,30-/m1/s1
InChIKeyHTILBGNEXZZBHY-OGBYTVIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C6 NBD Phytoceramide: A Fluorescent Short-Chain Ceramide Analog for Sphingolipid Trafficking Studies


C6 NBD Phytoceramide (CAS 114301-99-4, MW 593.8) is a biologically active, fluorescently labeled short-chain ceramide analog that incorporates a nitrobenzoxadiazole (NBD) fluorophore at the C6 position . This compound is derived from the phytoceramide backbone (t18:0/6:0), which features a phytosphingosine base characterized by an additional hydroxyl group at the C4 position, distinguishing it from standard ceramides that possess a sphingosine base [1]. Once internalized by mammalian cells, C6 NBD Phytoceramide localizes to the Golgi apparatus, where it is metabolized into fluorescent sphingomyelin and glucosylceramide, enabling real-time visualization of sphingolipid transport and metabolic pathways [2].

Why Generic Substitution of C6 NBD Phytoceramide with Other NBD-Ceramides Compromises Experimental Outcomes


Direct substitution of C6 NBD Phytoceramide with the more common C6 NBD Ceramide or other fluorescent ceramide analogs is not a trivial matter of swapping one fluorescent lipid for another. The underlying sphingoid backbone (phytosphingosine vs. sphingosine) dictates critical differences in both enzymatic recognition and metabolic fate [1]. Specifically, the C4-hydroxyl group in C6 NBD Phytoceramide confers distinct substrate specificity for enzymes like glucosylceramide synthase (GCS), while also significantly altering its susceptibility to hydrolysis by neutral ceramidases compared to its ceramide counterparts [2]. These variations mean that results obtained with one analog, particularly regarding trafficking kinetics, metabolite formation, or enzyme activity assays, cannot be assumed to be identical when another analog is used, potentially leading to misinterpretation of cellular sphingolipid metabolism and flawed experimental conclusions.

Quantitative Evidence Guide: Differentiating C6 NBD Phytoceramide from Key Analogs


Superior Substrate Performance for Neutral Ceramidase Assays Compared to Nile Red (NR)-Ceramides

In a direct comparison of fluorescent ceramide substrates for neutral ceramidase, C6 NBD Phytoceramide demonstrates significantly superior performance over Nile Red (NR)-conjugated analogs, which are not effective substrates. While NR-ceramides show higher Vmax for acid ceramidase, they are not functional for neutral ceramidase assays, making C6 NBD Phytoceramide the preferred substrate for this specific and important enzyme class [1].

Ceramidase Activity Sphingolipid Metabolism Enzyme Assay Development

Structural Recognition by Mammalian Glucosylceramide Synthase (GCS) for Glycosphingolipid Studies

C6 NBD Phytoceramide is explicitly recognized as a substrate by mammalian glucosylceramide synthase (GCS), an enzyme that converts ceramide to glucosylceramide, a key step in glycosphingolipid biosynthesis . This is in contrast to other NBD-ceramide analogs, which may not be efficiently processed by this enzyme. The specificity is conferred by the phytoceramide backbone, as studies on natural phytoceramides show they are more cytotoxic and induce apoptosis with higher potency than standard ceramides, indicating distinct biological recognition [1].

Glycosphingolipid Biosynthesis GCS Enzyme Lipid Trafficking

Differential Metabolic Stability and Hydrolysis by Neutral Ceramidases

A study characterizing a neutral ceramidase orthologue reveals that NBD-phytoceramide variants are extremely poor substrates for this enzyme class compared to NBD-ceramide. Specifically, C12-NBD-phytoceramide exhibits only 2.2% relative activity compared to C12-NBD-ceramide (100%) [1]. This stark difference, a 45-fold reduction in hydrolysis, implies that the phytoceramide backbone confers significant resistance to neutral ceramidase-mediated degradation.

Ceramidase Metabolic Stability Substrate Specificity

Distinct Cytotoxic Profile: Phytoceramide Backbone Enhances Apoptotic Potency

Synthetic phytoceramides, such as N-hexanoylphytoceramide (PCer6), which shares the same acyl chain length as C6 NBD Phytoceramide, are significantly more potent inducers of apoptosis compared to their ceramide counterparts. In a comparative study, PCer6 was found to be more cytotoxic than standard ceramides, as determined by released lactate dehydrogenase (LDH) activity and morphological criteria [1]. The study notes that among phytoceramides with acyl chains of two to eight carbons, cytotoxicity was highest with five or six carbons, highlighting the specific potency of the C6 analog [1].

Apoptosis Cell Viability Sphingolipid Signaling

Fluorescence Spectral Properties: Optimized for Standard Confocal Imaging Setups

C6 NBD Phytoceramide exhibits excitation and emission maxima of approximately 466 nm and 536 nm, respectively . This green fluorescence spectrum is well-suited for standard confocal laser scanning microscopy setups equipped with 488 nm laser lines. The spectral properties are nearly identical to the widely used C6 NBD Ceramide probe, allowing for direct integration into established imaging protocols without the need for filter or laser adjustments. This ensures a seamless transition for researchers seeking to investigate phytoceramide-specific biology while maintaining their current microscopy workflows.

Confocal Microscopy Fluorescence Imaging Spectral Overlap

Optimal Research Applications for C6 NBD Phytoceramide Based on Product-Specific Evidence


In Vitro Assays for Neutral Ceramidase Activity

For researchers developing or utilizing in vitro enzyme assays to measure neutral ceramidase activity, C6 NBD Phytoceramide is the substrate of choice. As established in Section 3, it is a functional substrate for this enzyme, unlike Nile Red (NR)-conjugated ceramide alternatives, which are not [1]. This ensures a robust and reliable fluorescence signal for quantifying enzyme kinetics or screening for inhibitors. Furthermore, its relative resistance to hydrolysis compared to C12-NBD-ceramide (2.2% vs. 100% activity) provides a more stable signal over extended incubation periods [2].

Live-Cell Imaging of Glycosphingolipid (GlcCer) Trafficking and Biosynthesis

C6 NBD Phytoceramide is the optimal probe for studies specifically focused on glucosylceramide (GlcCer) metabolism and trafficking. The compound is a recognized substrate for mammalian glucosylceramide synthase (GCS), a property that is not well-established for standard NBD-ceramide probes . This specific recognition allows researchers to directly visualize and quantify the production of NBD-glucosylceramide, its subsequent transport through the Golgi apparatus, and its eventual distribution at the plasma membrane. Its spectral compatibility (Ex/Em: 466/536 nm) with standard confocal setups further facilitates integration into existing live-cell imaging protocols.

Long-Term Live-Cell Tracking of Golgi-Derived Vesicular Transport

For experiments requiring extended observation of Golgi dynamics and post-Golgi vesicular trafficking, C6 NBD Phytoceramide offers a key advantage due to its enhanced metabolic stability. The quantitative evidence shows that the phytoceramide backbone is a poor substrate for neutral ceramidases, exhibiting a 45-fold slower hydrolysis rate compared to NBD-ceramide [2]. This resistance to degradation results in a longer functional half-life for the fluorescent probe within the cell, allowing for more accurate tracking of lipid movement over longer time courses without the confounding loss of signal due to probe metabolism. This makes it particularly well-suited for studying slow trafficking events or the effects of genetic/pharmacological perturbations on lipid transport.

Studies Investigating Ceramide-Induced Apoptosis and Cell Signaling

In research focused on sphingolipid-mediated apoptosis or cell signaling, the choice of probe is critical to avoid unintended biological interference. While C6 NBD Phytoceramide is a fluorescent analog, its non-fluorescent parent, N-hexanoylphytoceramide (PCer6), is known to be a more potent inducer of apoptosis than standard ceramides [3]. This inherent bioactivity of the backbone means that researchers must be aware of its potential effects on cell viability, especially at high concentrations or during long incubations. Conversely, this property can be exploited as a tool to simultaneously visualize lipid trafficking and study the early events of ceramide-induced cell death, providing a dual-function probe for integrated cell biology studies.

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